

A Comparative Guide to the X-ray Crystallography of Brominated Phenols

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Compound of Interest

Compound Name: 2-Amino-4-bromo-5-(trifluoromethyl)phenol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystallographic structures of structurally similar brominated phenols. The presented data, sourced from experimental studies, offers insights into the solid-state packing and molecular geometry of these compounds, which is crucial for understanding their physical properties and potential applications in drug design and materials science.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of brominated phenol structures. These parameters provide a quantitative basis for comparing their crystal packing and the precision of their structure determination.

Compound Name	4-Bromophenol	2,6-Dibromophenol	4-Bromo-2,6-bis(hydroxymethyl)phenol
Chemical Formula	C ₆ H ₅ BrO	C ₆ H ₄ Br ₂ O	C ₈ H ₉ BrO ₃
Crystal System	Orthorhombic	Orthorhombic	Monoclinic
Space Group	P2 ₁ 2 ₁ 2 ₁	P2 ₁ 2 ₁ 2 ₁	P2 ₁ /c
Unit Cell Dimensions			
a (Å)	5.95	4.232(2)	7.365(4)
b (Å)	13.63	14.158(7)	14.479(4)
c (Å)	4.07	14.204(7)	8.433(2)
α (°)	90	90	90
β (°)	90	90	112.72(3)
γ (°)	90	90	90
Volume (Å ³)	329.9	850.2(7)	829.5
Resolution (Å)	Data not available	1.00	Data not available
R-factor (R1)	Data not available	0.046	0.029
CCDC/COD ID	CCDC 844422	-	-

Experimental Protocols

The determination of the crystal structures presented in this guide follows a standardized experimental workflow for small molecule single-crystal X-ray diffraction.

Crystal Growth and Selection

High-quality single crystals of the brominated phenol compounds are grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. A suitable single crystal with well-defined faces and dimensions typically in the range of 0.1-0.3 mm is selected under a polarizing microscope.

Crystal Mounting

The selected crystal is carefully mounted on a goniometer head. A common method involves adhering the crystal to the tip of a thin glass fiber or a cryoloop using a minimal amount of a viscous oil or epoxy. For data collection at low temperatures, the mounted crystal is flash-cooled in a stream of cold nitrogen gas.

X-ray Diffraction Data Collection

Data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$ or Cu K α , $\lambda = 1.54184 \text{ \AA}$) and a detector (e.g., CCD or CMOS). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The collection strategy is designed to ensure a complete and redundant dataset.

Data Processing and Structure Solution

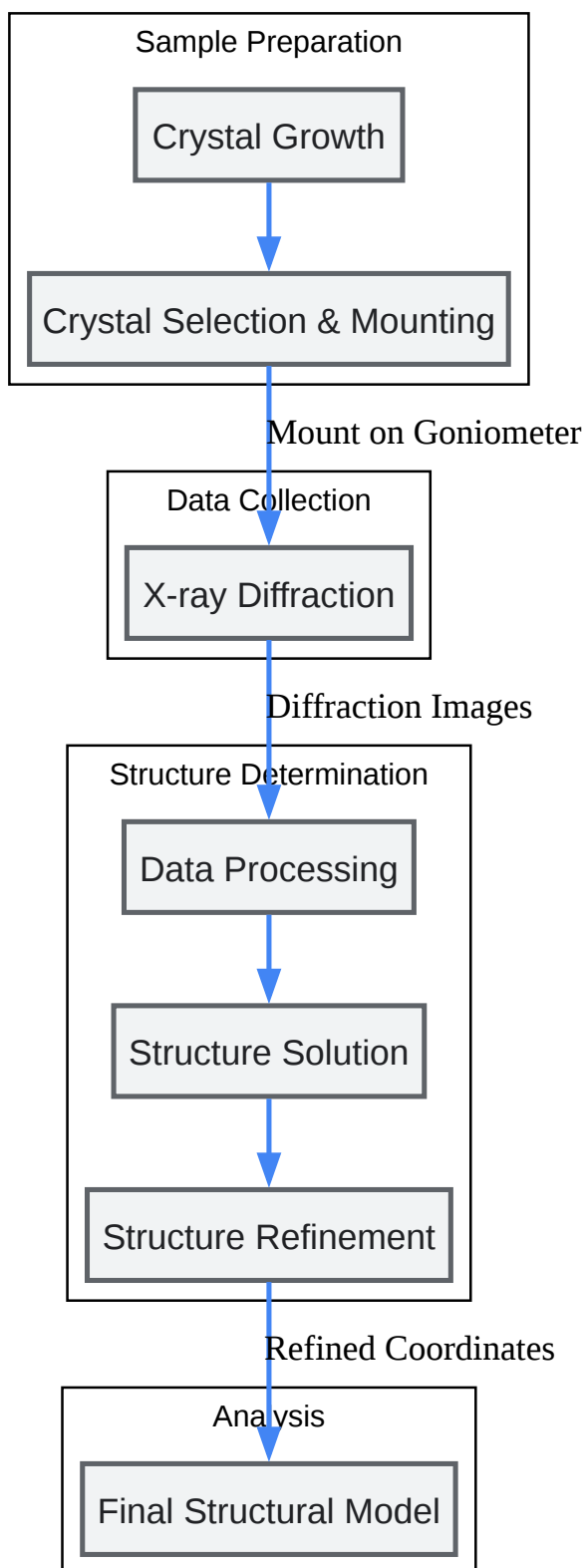
The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz polarization, absorption, and crystal decay. The resulting data is used to determine the unit cell parameters and the space group of the crystal. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

Structure Refinement

The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and occupancy to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor (R1) and the goodness-of-fit (GooF).

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in determining the crystal structure of a small molecule like a brominated phenol.



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A simplified workflow for small molecule X-ray crystallography.

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